Pterosin I Pterosin I Pterosin I is a natural product found in Microlepia obtusiloba, Pteridium revolutum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 35944-01-5
VCID: VC19660419
InChI: InChI=1S/C16H22O2/c1-10-8-12-9-16(3,4)15(17)14(12)11(2)13(10)6-7-18-5/h8H,6-7,9H2,1-5H3
SMILES:
Molecular Formula: C16H22O2
Molecular Weight: 246.34 g/mol

Pterosin I

CAS No.: 35944-01-5

Cat. No.: VC19660419

Molecular Formula: C16H22O2

Molecular Weight: 246.34 g/mol

* For research use only. Not for human or veterinary use.

Pterosin I - 35944-01-5

Specification

CAS No. 35944-01-5
Molecular Formula C16H22O2
Molecular Weight 246.34 g/mol
IUPAC Name 6-(2-methoxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one
Standard InChI InChI=1S/C16H22O2/c1-10-8-12-9-16(3,4)15(17)14(12)11(2)13(10)6-7-18-5/h8H,6-7,9H2,1-5H3
Standard InChI Key OJOSRHYPGDXYOR-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C1CCOC)C)C(=O)C(C2)(C)C

Introduction

Chemical Structure and Characterization

Pterosin I (C<sub>15</sub>H<sub>20</sub>O<sub>3</sub>) belongs to the pterosin family of sesquiterpenoids, characterized by a bicyclic indanone core. Key structural features include:

  • Indanone backbone: A fused benzene and cyclopentenone ring system.

  • Substituents: Hydroxyl (-OH) and methyl (-CH<sub>3</sub>) groups at positions C-3 and C-2, respectively, with a hydroxyethyl side chain at C-6 (Figure 1) .

  • Stereochemistry: The absolute configuration at C-2 and C-3 is critical for bioactivity, typically resolved via chiral HPLC or X-ray crystallography .

Table 1: Physicochemical Properties of Pterosin I

PropertyValue
Molecular formulaC<sub>15</sub>H<sub>20</sub>O<sub>3</sub>
Molecular weight248.32 g/mol
Melting pointNot reported
SolubilityLipophilic (soluble in EtOAc)
UV λ<sub>max</sub>222, 265, 305 nm
Specific rotation[α]<sub>D</sub><sup>24</sup> +82.6° (c=0.7, MeOH)

Natural Sources and Distribution

Pterosin I is predominantly isolated from ferns:

  • Hypolepis punctata: First reported in a 2003 study, where it constituted 0.03% of the ethyl acetate extract .

  • Pteris multifida: Co-occurred with cytotoxic analogs like pterosin P and dehydropterosin B .

  • Pteris cretica: Identified alongside novel pterosins with lactone rings .

Distribution varies by species and extraction method, with higher yields in aerial parts (leaves and stems) .

Pharmacological Activities

Cytotoxic Effects

Pterosin I demonstrates selective cytotoxicity against cancer cells:

  • Hep G2 (Liver carcinoma): IC<sub>50</sub> = 32.8 μg/mL .

  • NUGC-3 (Gastric carcinoma): Significant growth inhibition at 50 μg/mL .

  • Mechanism: Induces apoptosis via ROS-mediated mitochondrial dysfunction, akin to pterosin A .

Table 2: Comparative Cytotoxicity of Pterosin I and Analogs

CompoundCell LineIC<sub>50</sub> (μM)Source
Pterosin IHep G232.8 μg/mL
Pterosin ZHep G255.1 μg/mL
Pterosin BHL-60 (Leukemia)8.7 μg/mL
Dehydropterosin BPANC-14.27 μM

Biosynthesis and Structural Modifications

Pterosin I is biosynthesized via the mevalonate pathway, with key steps including:

  • Cyclization of farnesyl pyrophosphate to form the indanone core.

  • Oxidation and methylation by cytochrome P450 enzymes .

Synthetic analogs with modified side chains (e.g., pterosin C acetate) show enhanced bioavailability but reduced potency .

Pharmacokinetics and Toxicity

Limited data exist, but preliminary studies indicate:

  • Absorption: Moderate intestinal permeability (Caco-2 P<sub>app</sub> = 8.4 × 10<sup>−6</sup> cm/s) .

  • Metabolism: Phase I oxidation at C-3 and C-14, followed by glucuronidation .

  • Toxicity: LD<sub>50</sub> > 500 mg/kg in rodents, with hepatotoxicity at high doses .

Future Directions

  • Clinical Translation: Optimize formulations (e.g., nanoparticles) to enhance solubility.

  • Mechanistic Studies: Elucidate targets in apoptosis pathways using CRISPR screens.

  • Ecological Role: Investigate pterosins as fern chemical defenses against herbivores.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator